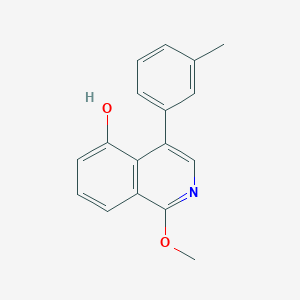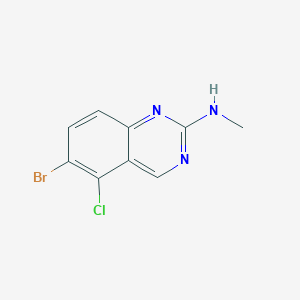
2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol is a Schiff base compound derived from quinoline and phenol derivatives. This compound is known for its unique structural features, which include a quinoline ring and a phenol group connected through an imine linkage. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol typically involves the condensation reaction between 8-hydroxyquinoline-2-carbaldehyde and 3-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine linkage can be reduced to form amine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of sensors and catalysts
Mechanism of Action
The mechanism of action of 2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol involves its ability to form stable complexes with metal ions. The quinoline and phenol groups provide coordination sites for metal binding, which can lead to various biological and chemical effects. For example, the compound can inhibit enzyme activity by chelating essential metal ions required for enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-(1,2,2-Triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol
- 2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol
- 2-((Quinolin-8-yloxy)acetohydrazide)
Uniqueness
2-(((3-Hydroxyphenyl)imino)methyl)quinolin-8-ol is unique due to its specific structural arrangement, which combines the properties of both quinoline and phenol derivatives. This unique structure allows it to participate in a variety of chemical reactions and form stable metal complexes, making it valuable in different fields of research .
Properties
CAS No. |
884487-45-0 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-[(3-hydroxyphenyl)iminomethyl]quinolin-8-ol |
InChI |
InChI=1S/C16H12N2O2/c19-14-5-2-4-12(9-14)17-10-13-8-7-11-3-1-6-15(20)16(11)18-13/h1-10,19-20H |
InChI Key |
XUJZDCCCOFWSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


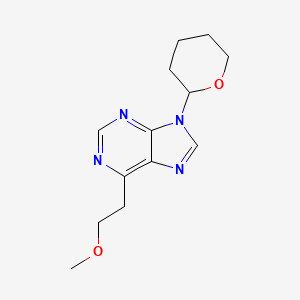
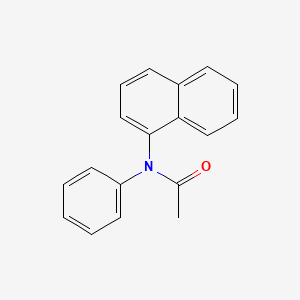
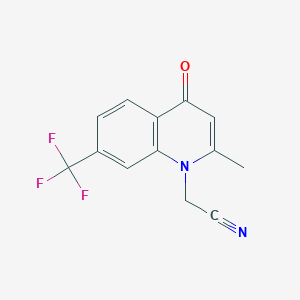
![Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-](/img/structure/B11853141.png)


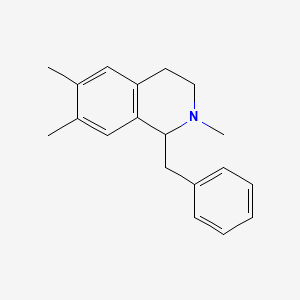
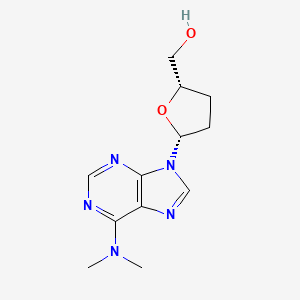
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)

![(3aR,4R,5R,6aS)-5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B11853182.png)
